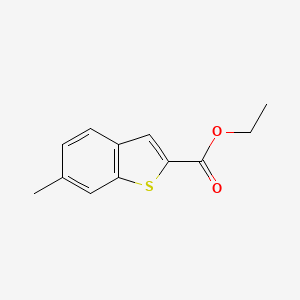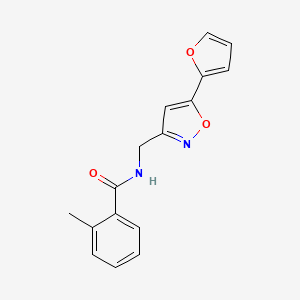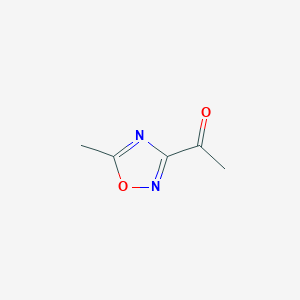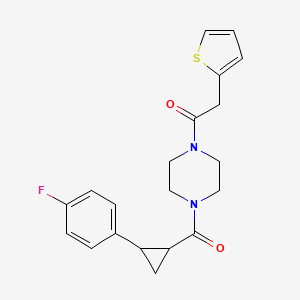![molecular formula C21H23N3O3S2 B2508463 N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-06-7](/img/structure/B2508463.png)
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide derivatives with cytotoxic, antimicrobial, and pharmacological activities, which can provide a context for understanding the chemical class to which the compound belongs. Carboxamide derivatives are known for their biological activities and are often synthesized for potential therapeutic applications .
Synthesis Analysis
The synthesis of carboxamide derivatives typically involves the reaction of amines with carboxylic acids or their derivatives. For instance, the synthesis of benzo[b][1,6]naphthyridine carboxamide derivatives was achieved by reacting a quinoline dione with primary amines . Another example includes the synthesis of thiazolidine-2,4-dione carboxamide derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology . These methods highlight the versatility in the synthesis of carboxamide derivatives, which could be applicable to the synthesis of "this compound" by adapting the amine and carboxylic acid precursors.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is characterized by the presence of the carboxamide group, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the biological activity of these compounds. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Such structural analyses are essential for understanding the interaction of carboxamide derivatives with biological targets.
Chemical Reactions Analysis
Carboxamide derivatives can participate in various chemical reactions due to their reactive carboxamide moiety. The papers provided do not detail specific reactions involving "this compound," but they do mention the reactivity of similar compounds. For instance, the synthesis of triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino carboxamides involved dehydrosulfurization under the influence of excess HgO . Understanding the reactivity of the carboxamide group can help predict the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The papers do not provide specific data on the physical and chemical properties of "this compound," but they do report on the properties of related compounds. For example, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives was evaluated, indicating their stability and bioactivity . These properties are critical for the development of new pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Biological Screening
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, as part of the thiazole derivatives family, has been extensively studied for its varied biological activities. Thiazole derivatives are known for their antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory activities. Specifically, certain thiazole carboxamides exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mhaske et al., 2011).
Antibacterial Agents
Derivatives of benzo[d]thiazol, closely related to this compound, have been synthesized and evaluated for their antibacterial properties. Some of these compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of these compounds as novel classes of antibacterial agents (Palkar et al., 2017).
Microwave-Assisted Synthesis and Antimicrobial Activity
A microwave-assisted synthesis approach has been used to create benzothiazole-2-carboxamide derivatives with significant antibacterial and antifungal activities. This approach offers an efficient method for synthesizing compounds with potential therapeutic applications (Raval et al., 2012).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the thiazole carboxamides, have shown potent cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2005).
Dual Src/Abl Kinase Inhibitor
Some thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against various tumor cell lines. This suggests a potential role in oncology therapeutics (Lombardo et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of this process . The compound has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQCVKUIJKMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)


![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)



